![molecular formula C27H31I2NO5 B1668027 布地达隆 CAS No. 335148-45-3](/img/structure/B1668027.png)
布地达隆
概述
科学研究应用
Budiodarone is a pharmaceutical compound under investigation for the management of atrial fibrillation (AF), a common heart arrhythmia . Research is ongoing to determine its efficacy and safety for long-term use .
Clinical Trials and Research
- Paroxysmal Atrial Fibrillation: A study investigated budiodarone in patients with paroxysmal atrial fibrillation, utilizing implanted dual-chamber pacemakers to monitor atrial tachycardia/atrial fibrillation burden (AT/AFB) . The study found that higher doses of budiodarone (400 and 600 mg twice daily) significantly reduced AT/AFB compared to placebo . The median reduction of AT/AFB for the 400 and 600 mg BID groups vs. placebo was 54% and 74% (p = 0.01 and 0.001), respectively .
- Dose-Response: The budiodarone dose-response was statistically significant (p < 0.001), and the number and duration of AT/AF episodes were reduced .
- Long-Term Management of Atrial Fibrillation: XYRA LLC has reached an agreement with the FDA on key studies for the approval and labeling of orally administered budiodarone for the long-term management of symptomatic non-permanent AF . These studies aim to demonstrate budiodarone's safety and effectiveness in controlling symptoms, eliminating long episodes of atrial fibrillation (LEAF), reducing AF burden, and maintaining normal sinus rhythm .
- Phase 2 Trials: Phase 2 clinical data showed that budiodarone significantly reduces symptoms, as well as the frequency and duration of AF episodes, in subjects with non-permanent AF .
- Phase 3 Trials: The FDA and XYRA have agreed upon endpoints for Phase 3 trials, including the control of symptoms and the proportion of subjects achieving a safe harbor for AF stroke risk reduction by elimination of LEAF greater than 5 hours . One study is an open-label, long-term dose titration study, and the other is a six-month double-blind, randomized, controlled trial .
Mechanism of Action and Potential Benefits
- Budiodarone is described as a potentially best-in-class mixed ion channel blocker with a shorter half-life than amiodarone and no evidence of accumulation in human or animal studies . It also has superior efficacy due to its enhanced late sodium channel blocking properties .
- The faster metabolism of budiodarone may allow for fewer adverse side effects than amiodarone, principally due to decreased levels of toxicity in the body .
- Budiodarone may promote atrial re-modeling to improve malfunctioning ion channels that once potentiated fibrillation .
Clinical Trial Doses
- Preliminary trials of budiodarone have administered the drug orally as a tartrate salt in amounts ranging from 200–800 mg twice daily . Doses of 400–600 mg twice daily were associated with the highest reduction in atrial fibrillation burden (54.4% and 75% respectively) while remaining free of the adverse side effects common with amiodarone .
Use of Wearable Monitoring Devices
- Integrating FDA-approved and validated wearable AF monitoring devices into the development of budiodarone will allow for the identification of eligible subjects and ensure they are then established on the lowest effective approved dose . The FDA has agreed on the use of AF monitoring devices in clinical trials for budiodarone approval .
- The FDA has issued guidance on a prospective label for budiodarone use post-approval, specifying directions for use to control AF symptoms and achieve a safe harbor for stroke risk reduction by elimination of LEAF greater than 5 hours .
- If clinical trials demonstrate that AF monitoring systems can generate data that could be used to successfully adjust the dosage of budiodarone during treatment, the FDA indicated that a label for budiodarone including an AF monitoring device requirement is possible .
作用机制
生化分析
Biochemical Properties
Budiodarone plays a significant role in biochemical reactions by interacting with various ion channels and enzymes. It inhibits potassium, sodium, and calcium channels, which are crucial for the regulation of cardiac action potentials . By blocking these channels, Budiodarone reduces the efflux of potassium, the influx of sodium, and the influx of calcium, thereby stabilizing the cardiac rhythm and preventing arrhythmias . Additionally, Budiodarone interacts with plasma and tissue esterases, which facilitate its rapid metabolism and shorter half-life compared to amiodarone .
Cellular Effects
Budiodarone influences various cellular processes, particularly in cardiac myocytes. It affects cell signaling pathways by modulating ion channel activity, which in turn impacts the action potential duration and refractory period of cardiac cells . Budiodarone also affects gene expression related to ion channel proteins, leading to changes in their mRNA and protein levels . Furthermore, it influences cellular metabolism by decreasing intracellular calcium levels, which can affect cardiac contractility .
Molecular Mechanism
At the molecular level, Budiodarone exerts its effects through multiple mechanisms. It binds to and inhibits potassium, sodium, and calcium channels, altering the ionic currents that are essential for cardiac action potentials . This inhibition prolongs the refractory period and stabilizes the cardiac rhythm. Budiodarone also undergoes rapid metabolism by esterases, which contributes to its shorter half-life and reduced toxicity compared to amiodarone . Additionally, Budiodarone’s structure allows it to have a faster onset of action while maintaining similar electrophysiological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Budiodarone has shown stability and efficacy over time. Its rapid metabolism by esterases ensures that it does not accumulate in the body, reducing the risk of long-term toxicity . Studies have demonstrated that Budiodarone effectively reduces the number and duration of atrial tachycardia and atrial fibrillation episodes over extended periods . The compound’s stability and consistent performance make it a promising candidate for long-term treatment of arrhythmias.
Dosage Effects in Animal Models
In animal models, the effects of Budiodarone vary with different dosages. Higher doses of Budiodarone have been shown to significantly reduce atrial fibrillation burden, with a dose-response relationship observed . At very high doses, Budiodarone may exhibit toxic effects, similar to other antiarrhythmic agents . It is crucial to determine the optimal dosage that maximizes efficacy while minimizing adverse effects in animal studies.
Metabolic Pathways
Budiodarone is metabolized primarily by plasma and tissue esterases, which rapidly break down the compound into its metabolites . This esterase-mediated metabolism contributes to Budiodarone’s shorter half-life and reduced accumulation in the body compared to amiodarone . The metabolic pathways of Budiodarone involve interactions with various enzymes, ensuring its efficient clearance from the body .
Transport and Distribution
Budiodarone is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . Its distribution is influenced by its chemical structure, which allows it to reach target tissues effectively. Budiodarone’s rapid metabolism and clearance ensure that it does not accumulate excessively in tissues, reducing the risk of toxicity .
Subcellular Localization
The subcellular localization of Budiodarone is primarily within cardiac myocytes, where it exerts its antiarrhythmic effects . Budiodarone’s structure allows it to target specific ion channels and enzymes within the cells, ensuring its efficacy in stabilizing cardiac rhythms . The compound’s localization is influenced by its chemical properties and interactions with cellular components .
准备方法
合成路线及反应条件
. 合成路线通常包括以下步骤:
苯并呋喃核心形成: 这涉及将合适的先驱体环化以形成苯并呋喃环。
二碘苯甲酰基的引入: 该步骤涉及将苯环上的氢原子替换为碘原子。
叔丁基乙酸酯侧链的连接: 这是通过在受控条件下进行酯化反应实现的.
工业生产方法
布地碘酮的工业生产涉及将合成路线放大,以大规模生产该化合物。 这通常需要优化反应条件,例如温度、压力和溶剂选择,以确保高产率和纯度 .
化学反应分析
反应类型
布地碘酮经历多种类型的化学反应,包括:
氧化: 布地碘酮可以被氧化形成相应的氧化物。
还原: 还原反应可以将布地碘酮转化为其还原形式。
取代: 布地碘酮中的卤素原子可以被其他官能团取代.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的亲核试剂 .
主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,布地碘酮的氧化可以生成氧化物,而取代反应可以生成具有不同官能团的各种衍生物 .
相似化合物的比较
布地碘酮在结构上类似于胺碘酮,但具有几个独特特征:
更短的半衰期: 与胺碘酮相比,布地碘酮的半衰期更短,导致更快的作用和代谢开始.
更少的副作用: 由于其更快的代谢,布地碘酮与胺碘酮相比,不良反应更少.
更高的疗效: 布地碘酮由于其增强的晚钠通道阻断特性而具有更高的疗效.
类似化合物
胺碘酮: 母体化合物,半衰期更长,副作用更多.
多奈达隆: 胺碘酮的另一个类似物,亲脂性降低,具有多离子通道阻断能力.
西利瓦酮: 非碘化的胺碘酮类似物,具有类似特性.
总之,布地碘酮是一种很有前景的抗心律失常药物,其独特的特性使其成为更安全、更有效的心律失常治疗的潜在候选药物。它的半衰期更短、副作用更少,以及增强的疗效使其与其他类似化合物区别开来。
生物活性
Budiodarone, a chemical analogue of the well-known antiarrhythmic drug amiodarone, has emerged as a promising candidate for the management of atrial fibrillation (AF). It is characterized by its mixed ion channel blocking properties and a significantly shorter half-life compared to amiodarone, which may reduce potential side effects associated with long-term use. This article delves into the biological activity of budiodarone, focusing on its efficacy, safety, and mechanisms of action based on recent studies.
Budiodarone operates primarily through the inhibition of various ion channels involved in cardiac action potentials. Its electrophysiological profile includes:
- Sodium Channel Blockade : Budiodarone exhibits enhanced late sodium channel blocking properties, which are crucial for stabilizing cardiac rhythm.
- Potassium Channel Modulation : Similar to amiodarone, it affects potassium channels, influencing repolarization and contributing to its antiarrhythmic effects.
- Calcium Channel Interaction : By modulating calcium influx, budiodarone helps in managing the excitability and contractility of cardiac tissues.
These combined actions help in controlling AF symptoms and reducing the frequency and duration of atrial fibrillation episodes.
Key Studies and Findings
-
Randomized Controlled Trials :
- A pivotal study evaluated budiodarone's efficacy in patients with paroxysmal atrial fibrillation. Patients were randomized to receive either placebo or varying doses (200 mg, 400 mg, 600 mg) over 12 weeks. The results indicated a significant reduction in atrial tachycardia/atrial fibrillation burden (AT/AFB) with median reductions of 54% and 74% for the 400 mg and 600 mg doses respectively compared to placebo (p = 0.01 and p = 0.001) .
- Another Phase II trial involved 500 subjects with symptomatic non-permanent AF. The endpoints focused on controlling symptoms and reducing long episodes of AF (LEAF). The study confirmed that budiodarone effectively managed AF symptoms while maintaining safety .
- Dose-Response Relationship :
Summary of Efficacy Data
Dose (mg BID) | Mean Atrial Fibrillation Burden (%) | Statistical Significance |
---|---|---|
Baseline | 20.3 ± 14.6 | - |
200 | 5.2 ± 4.2 | p < 0.005 |
400 | 5.2 ± 5.2 | p < 0.005 |
600 | 2.8 ± 3.4 | p < 0.005 |
800 | 1.5 ± 0.5 | p < 0.005 |
Safety Profile
Budiodarone has been generally well tolerated in clinical trials, with few adverse effects reported compared to traditional antiarrhythmics like amiodarone, which is associated with significant long-term side effects such as thyroid dysfunction and pulmonary toxicity . The shorter half-life of budiodarone also suggests a favorable pharmacokinetic profile that minimizes drug accumulation in the body.
属性
IUPAC Name |
[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOSVKYCXLTVGS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31I2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030142 | |
Record name | Budiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335148-45-3 | |
Record name | Budiodarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335148-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Budiodarone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335148453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Budiodarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Budiodarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUDIODARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5Y53150C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Budiodarone exert its antiarrhythmic effects?
A1: While the precise mechanism of action of Budiodarone is still under investigation, it is believed to be similar to its analog, Amiodarone. [, ] Budiodarone exhibits electrophysiological properties akin to Amiodarone, suggesting that it may also act on multiple ion channels in the heart to prolong the action potential duration and suppress abnormal electrical activity. [, ]
Q2: What is known about the structure of Budiodarone?
A2: Unfortunately, the provided abstracts do not contain specific details regarding Budiodarone's molecular formula, weight, or spectroscopic data. A more comprehensive search of chemical databases and literature would be required to obtain this information.
Q3: Has Budiodarone demonstrated efficacy in clinical trials for atrial fibrillation?
A3: Preliminary clinical trials have shown promising results for Budiodarone in managing atrial fibrillation. A study utilizing implanted pacemakers to monitor heart rhythm demonstrated that Budiodarone effectively reduced atrial fibrillation burden in a dose-dependent manner. [] Specifically, the study observed a reduction in the duration of atrial fibrillation episodes, suggesting a potential therapeutic benefit in controlling the arrhythmia. [] Larger, randomized controlled trials are necessary to confirm these findings and establish Budiodarone's efficacy and safety profile compared to existing treatment options. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。